2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide
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Overview
Description
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a chemical compound with the molecular formula C9H13N5O. It is a member of the hydrazide family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of benzohydrazide with 3,3-dimethyltriazene under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 25°C to 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzohydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide
Uniqueness
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
66975-13-1 |
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Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)13-12-8-6-4-3-5-7(8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15) |
InChI Key |
JEGAWEBFXPDOGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
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